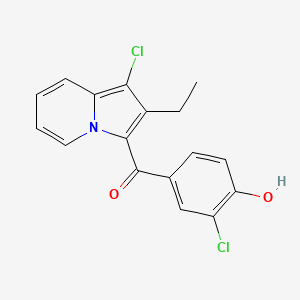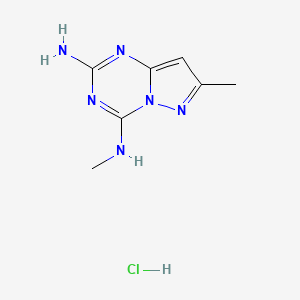
3',5'-Diazido-3',5'-dideoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Diazido-3’,5’-dideoxyadenosine is a chemical compound that belongs to the class of nucleoside analogs It is characterized by the presence of azido groups at the 3’ and 5’ positions of the deoxyribose sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Diazido-3’,5’-dideoxyadenosine typically involves the substitution of hydroxyl groups at the 3’ and 5’ positions of adenosine with azido groups. One common method involves the use of sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the hydroxyl groups .
Industrial Production Methods
Industrial production of 3’,5’-Diazido-3’,5’-dideoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-Diazido-3’,5’-dideoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of palladium catalysts.
Common Reagents and Conditions
Sodium Azide:
Hydrogen and Palladium Catalysts: Used for the reduction of azido groups to amino groups.
Major Products Formed
3’,5’-Diamino-3’,5’-dideoxyadenosine: Formed by the reduction of azido groups to amino groups.
Aplicaciones Científicas De Investigación
3’,5’-Diazido-3’,5’-dideoxyadenosine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of antiviral and anticancer agents.
Molecular Biology: It serves as a building block for the synthesis of modified nucleotides and oligonucleotides used in gene expression studies.
Chemical Biology: It is employed in photoaffinity labeling studies to identify molecular targets of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 3’,5’-Diazido-3’,5’-dideoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processesThis property makes it useful in studying molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3’,5’-Diamino-3’,5’-dideoxyadenosine
- 3’,5’-Diiodo-3’,5’-dideoxyadenosine
Uniqueness
3’,5’-Diazido-3’,5’-dideoxyadenosine is unique due to the presence of azido groups, which confer distinct reactivity and functionalization potential. This makes it particularly valuable in applications requiring bioorthogonal chemistry and selective labeling .
Propiedades
Número CAS |
75252-19-6 |
|---|---|
Fórmula molecular |
C10H11N11O2 |
Peso molecular |
317.27 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-azido-5-(azidomethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11N11O2/c11-8-6-9(15-2-14-8)21(3-16-6)10-7(22)5(18-20-13)4(23-10)1-17-19-12/h2-5,7,10,22H,1H2,(H2,11,14,15)/t4-,5-,7-,10-/m1/s1 |
Clave InChI |
AEYFAIYHMCCWBR-QYYRPYCUSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN=[N+]=[N-])N=[N+]=[N-])O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])N=[N+]=[N-])O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)




![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol;3-sulfanylpropane-1,2-diol](/img/structure/B14454481.png)
![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)

![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)


